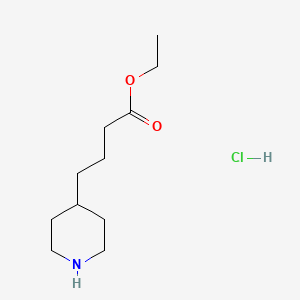

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

描述

属性

IUPAC Name |

ethyl 4-piperidin-4-ylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPWYBAVVLQTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676382 | |

| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473987-07-4 | |

| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the synthetic pathways for producing ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a key intermediate in pharmaceutical research and development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a comprehensive resource for chemists in the field.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. This compound serves as a valuable building block, providing a versatile scaffold for the synthesis of more complex molecules, including analgesics, antipsychotics, and anti-inflammatory agents. The strategic placement of the butanoate ester and the secondary amine functionality allows for diverse chemical modifications, making it a crucial intermediate in drug discovery programs. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Strategic Approaches to Synthesis: Two Viable Pathways

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and considerations.

-

Route A: Pyridine Hydrogenation. This classical approach involves the initial synthesis of a pyridine-containing precursor, ethyl 4-(pyridin-4-yl)butanoate, followed by the catalytic hydrogenation of the aromatic pyridine ring to the desired piperidine.

-

Route B: N-Protected Piperidine Elaboration. An alternative strategy begins with a pre-formed and protected piperidine ring, such as N-Boc-4-formylpiperidine. The butanoate side chain is then constructed onto this scaffold, followed by deprotection to yield the final product.

This guide will delve into the technical details of both pathways, providing step-by-step protocols and explaining the chemical reasoning behind each transformation.

Route A: The Pyridine Hydrogenation Pathway

This pathway is often favored for its cost-effectiveness and scalability. The synthesis is conceptually straightforward, proceeding in two main stages.

Workflow for Route A: Pyridine Hydrogenation

Caption: Workflow for the synthesis via pyridine hydrogenation.

Stage 1: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate

The initial step involves the synthesis of the pyridine-containing precursor. A common method is the Michael addition of a nucleophile derived from 4-picoline to an acrylate ester.

Experimental Protocol:

-

Deprotonation of 4-Picoline: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve 4-picoline in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Strong Base: Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide, to the cooled solution. The formation of a deep red or orange color indicates the generation of the 4-picolyl anion.

-

Michael Addition: To the solution of the anion, add ethyl acrylate dropwise while maintaining the low temperature. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-(pyridin-4-yl)butanoate.

| Reagent/Solvent | Molar Equivalent | Purpose |

| 4-Picoline | 1.0 | Starting material |

| Anhydrous THF | - | Solvent |

| Strong Base (e.g., LDA) | 1.1 | Deprotonation |

| Ethyl acrylate | 1.2 | Michael acceptor |

| Saturated NH4Cl (aq) | - | Quenching agent |

| Ethyl acetate | - | Extraction solvent |

| Brine | - | Washing agent |

| Anhydrous Na2SO4 | - | Drying agent |

Stage 2: Catalytic Hydrogenation and Salt Formation

The hydrogenation of the pyridine ring to a piperidine is a critical step that requires careful selection of the catalyst and reaction conditions to ensure high yield and selectivity.

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve ethyl 4-(pyridin-4-yl)butanoate in a suitable solvent, typically ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Catalyst Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Salt Formation: To the filtrate, add a solution of hydrogen chloride in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

| Reagent/Solvent | Molar Equivalent | Purpose |

| Ethyl 4-(pyridin-4-yl)butanoate | 1.0 | Substrate |

| Ethanol or Methanol | - | Solvent |

| Palladium on Carbon (Pd/C) | 0.05 - 0.1 | Catalyst |

| Hydrogen Gas | Excess | Reducing agent |

| HCl solution | 1.1 | Salt formation |

| Diethyl ether | - | Washing solvent |

Route B: The N-Protected Piperidine Elaboration Pathway

This route offers excellent control over the piperidine stereochemistry and can be advantageous when functional group tolerance is a concern. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.[1]

Workflow for Route B: N-Protected Piperidine Elaboration

Caption: Workflow for the synthesis via N-protected piperidine.

Stage 1: Side Chain Construction via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds with high E-selectivity, which can then be reduced.

Experimental Protocol:

-

Phosphonate Deprotonation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve triethyl phosphonoacetate in anhydrous THF. Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-formylpiperidine in anhydrous THF dropwise.

-

Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

| Reagent/Solvent | Molar Equivalent | Purpose |

| Triethyl phosphonoacetate | 1.1 | Wittig reagent precursor |

| Anhydrous THF | - | Solvent |

| Sodium hydride | 1.2 | Base |

| N-Boc-4-formylpiperidine | 1.0 | Starting material |

| Water | - | Quenching agent |

| Ethyl acetate | - | Extraction solvent |

Stage 2: Reduction and N-Boc Deprotection

The final steps involve the reduction of the double bond and the removal of the Boc protecting group.

Experimental Protocol:

-

Reduction of the Double Bond: Dissolve the unsaturated ester from the previous step in ethanol in a hydrogenation flask. Add a catalytic amount of Pd/C. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Catalyst Removal: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

N-Boc Deprotection and Salt Formation: Dissolve the resulting N-Boc protected ester in a suitable solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[2] Stir the reaction at room temperature for 1-4 hours.[3]

-

Isolation: The solvent and excess acid are removed under reduced pressure. The residue is often triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid is collected by filtration, washed with cold ether, and dried under vacuum to give the final product.

| Reagent/Solvent | Molar Equivalent | Purpose |

| N-Boc protected unsaturated ester | 1.0 | Substrate |

| Ethanol | - | Solvent |

| Palladium on Carbon (Pd/C) | 0.05 - 0.1 | Catalyst |

| Hydrogen Gas | Excess | Reducing agent |

| Dichloromethane or Dioxane | - | Solvent for deprotection |

| TFA or HCl in Dioxane | Excess | Deprotecting agent |

| Diethyl ether | - | Precipitation/washing solvent |

Conclusion

Both synthetic routes presented in this guide are robust and have been successfully applied to the synthesis of this compound and related analogues. The choice between the pyridine hydrogenation pathway and the N-protected piperidine elaboration pathway will depend on factors such as the availability of starting materials, scalability requirements, and the need for specific stereochemical control. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a piperidine-derived chemical building block increasingly recognized for its utility in medicinal chemistry and organic synthesis.[1] As a versatile intermediate, it serves in the construction of more complex molecules, particularly those designed to interact with the central nervous system.[1] The piperidine moiety is a highly privileged scaffold in drug discovery, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the experimental methodologies for their determination and underscoring their significance in the context of pharmaceutical development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity. This compound is supplied as a stable hydrochloride salt, a common practice for amine-containing compounds to improve solubility and handling.[1]

| Property | Value | Source |

| CAS Number | 473987-07-4 | [3] |

| Molecular Formula | C₁₁H₂₂ClNO₂ | [1] |

| Molecular Weight | 235.75 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CCCC1CCNCC1.Cl | [1] |

The structure comprises a piperidine ring substituted at the 4-position with a butanoate ethyl ester chain. The hydrochloride salt form results from the protonation of the basic piperidine nitrogen.

Melting Point Analysis

The melting point of a solid crystalline substance is a critical physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Conceptual Framework

Melting point determination relies on the precise measurement of the temperature range over which a substance transitions from a solid to a liquid. For pharmaceutical compounds, this is a fundamental quality control parameter. The established protocol for this determination is outlined in major pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <741>.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting range using a standard capillary melting point apparatus.

Instrumentation and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

-

Reference standards with certified melting points for calibration (e.g., caffeine, vanillin)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[5]

-

-

Capillary Loading:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be between 2-3 mm.[6]

-

-

Apparatus Calibration:

-

Calibrate the melting point apparatus using certified reference standards to ensure temperature accuracy.[5]

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 20°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute to allow for thermal equilibrium.[6]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting range is reported as T1 - T2.[4]

-

Data Interpretation: A narrow melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Solubility Profile

Solubility is a critical physicochemical parameter that influences a drug's absorption, distribution, and overall bioavailability. The hydrochloride salt form of Ethyl 4-(piperidin-4-yl)butanoate is intended to enhance its aqueous solubility.[1] A comprehensive solubility profile in various solvents is essential for formulation development.

Conceptual Framework

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. For ionizable compounds like amine hydrochlorides, solubility is highly pH-dependent.[7] The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the procedure for determining the solubility of this compound in water and common organic solvents.

Materials:

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Solvents: Purified water, ethanol, methanol, dichloromethane, acetone.

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

-

Solvent Addition:

-

Add a known volume of each solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantify the concentration of the dissolved compound against a standard curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

-

Expected Solubility Profile: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water and alcohols, and lower solubility in nonpolar organic solvents.

| Solvent | Expected Solubility | Significance in Drug Development |

| Water | High | Crucial for aqueous formulations and bioavailability. |

| Ethanol | Soluble | Relevant for co-solvent systems in formulations. |

| Methanol | Soluble | Common solvent in synthesis and analysis. |

| Dichloromethane | Sparingly Soluble | Useful for extraction and purification processes. |

| Acetone | Sparingly Soluble | Relevant for certain formulation approaches. |

graph TD { A[Start: Add Excess Solid to Vials] --> B[Add Known Volume of Solvent]; B --> C{Equilibrate with Agitation (24-48h at 25°C)}; C --> D[Centrifuge to Separate Solid]; D --> E{Filter Supernatant}; E --> F[Dilute Aliquot]; F --> G{Quantify by HPLC/UV-Vis}; G --> H[End: Calculate Solubility];subgraph "Preparation & Equilibration" A; B; C; end subgraph "Analysis" D; E; F; G; H; end node[fillcolor="#F1F3F4", fontcolor="#202124", style=filled]AB C D E F G H; edge[color="#34A853"]A,B,C,D,E,F,G,H;

}

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound and is a critical determinant of its ionization state at a given pH. For a compound with a basic nitrogen, like the piperidine in Ethyl 4-(piperidin-4-yl)butanoate, the pKa of its conjugate acid dictates the ratio of the charged (protonated) to uncharged (free base) form. This ratio profoundly affects solubility, membrane permeability, and receptor binding.[9]

Conceptual Framework

The pKa is the pH at which 50% of the molecules are in their ionized form and 50% are in their neutral form. Potentiometric titration is a highly accurate and widely used method for pKa determination.[10] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The inflection point of the resulting titration curve corresponds to the pKa.[11]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of the piperidinium ion in this compound.

Instrumentation and Materials:

-

Automated titrator or a pH meter with a high-precision electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH calibration buffers (e.g., pH 4, 7, 10)

Procedure:

-

Instrument Calibration:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in purified water to a known concentration (e.g., 1-10 mM).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11]

-

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The maximum of the first derivative plot indicates the equivalence point.

-

The pKa is the pH at which half of the volume to the equivalence point has been added.

-

Expected pKa: The pKa of the piperidinium group in similar structures is typically in the range of 9-11.[12] This value is crucial for predicting the compound's behavior at physiological pH (around 7.4).

Purity Assessment by Chromatography

Ensuring the purity of a synthetic intermediate is paramount for its successful use in subsequent synthetic steps and for the integrity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying impurities.[13]

Conceptual Framework

Chromatographic methods separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For a compound like this compound, which is a salt of a non-volatile amine, Reversed-Phase HPLC (RP-HPLC) is often the method of choice.[14] GC can also be applicable, potentially after derivatization or for the analysis of volatile impurities.[15]

Methodology: Reversed-Phase HPLC for Purity Analysis

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

-

Sample solvent: Water/Acetonitrile mixture

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Establish a gradient elution method, for example:

-

Start with a high percentage of Mobile Phase A (e.g., 95%).

-

Linearly increase the percentage of Mobile Phase B over a set time (e.g., to 95% over 20 minutes) to elute any less polar impurities.

-

Hold at high organic content to wash the column, then return to initial conditions and equilibrate.

-

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 210 nm, where the ester carbonyl may absorb).

-

-

Analysis:

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Record the chromatogram.

-

-

Data Interpretation:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Causality Behind Choices:

-

C18 Column: A nonpolar stationary phase that effectively retains and separates compounds based on their hydrophobicity.

-

Acidified Mobile Phase: The addition of an acid like TFA improves peak shape for basic compounds like piperidines by suppressing the ionization of residual silanols on the stationary phase and ensuring the analyte is consistently protonated.[16]

-

Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities within a reasonable timeframe.

Conclusion

The physicochemical properties of this compound are fundamental to its application as a synthetic intermediate in drug discovery. A thorough characterization, encompassing melting point, solubility, pKa, and purity, provides the essential data for process optimization, formulation development, and ensuring the quality and consistency of downstream products. The experimental protocols detailed in this guide represent robust, validated methods that form the basis of a comprehensive understanding of this valuable chemical entity.

References

- 1. This compound | 473987-07-4 | Benchchem [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 473987-07-4|this compound|BLD Pharm [bldpharm.com]

- 4. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. enamine.net [enamine.net]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. ijnrd.org [ijnrd.org]

- 13. benchchem.com [benchchem.com]

- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (CAS 473987-07-4)

This technical guide provides a comprehensive overview of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a versatile piperidine-derived building block crucial for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, outlines robust synthetic and analytical methodologies, and explores its applications in medicinal chemistry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. This compound serves as a valuable intermediate, providing a synthetically tractable handle to introduce the 4-substituted piperidine core into more complex molecular architectures. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 473987-07-4 | N/A |

| Molecular Formula | C₁₁H₂₂ClNO₂ | N/A |

| Molecular Weight | 235.75 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and methanol | N/A |

| Storage | 2-8°C, under inert atmosphere | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient strategy involves the catalytic hydrogenation of the corresponding pyridine precursor, Ethyl 4-(pyridin-4-yl)butanoate. This method is often favored for its high yield and selectivity.

DOT Script for Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of this compound via the catalytic hydrogenation of Ethyl 4-(pyridin-4-yl)butanoate. The use of an acidic medium, such as ethanolic HCl, is crucial for both activating the pyridine ring towards reduction and for the in-situ formation of the hydrochloride salt of the product.

Materials:

-

Ethyl 4-(pyridin-4-yl)butanoate

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, dissolve Ethyl 4-(pyridin-4-yl)butanoate (1.0 eq) in ethanol.

-

Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) to the solution. The acid acts as a catalyst and ensures the final product is isolated as the hydrochloride salt.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (5-10 mol % of the substrate).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Workup: Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product in high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Expected ¹H NMR Spectral Features:

-

Ethyl group: A triplet corresponding to the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~4.1 ppm).

-

Butanoate chain: Multiplets for the methylene protons of the butanoate chain.

-

Piperidine ring: Broad multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded.

-

NH proton: A broad singlet corresponding to the protonated nitrogen of the piperidine ring.

Expected ¹³C NMR Spectral Features:

-

Ester carbonyl: A resonance in the downfield region (~173 ppm).

-

Ethyl group: Resonances for the methylene (~60 ppm) and methyl (~14 ppm) carbons.

-

Butanoate and Piperidine carbons: A series of resonances in the aliphatic region.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[1][2][3][4][5]

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 30 °C |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for both identification and purity assessment. In positive ion mode electrospray ionization (ESI+), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ (for the free base).

DOT Script for Analytical Workflow

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The 4-substituted piperidine motif is a common feature in compounds targeting the central nervous system (CNS) and other therapeutic areas.

-

GABA Analogues: The structural similarity of the piperidine ring to γ-aminobutyric acid (GABA) makes this intermediate a useful starting material for the synthesis of novel GABA analogues with potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.[6][7][8]

-

Antihistamines: The piperidine scaffold is present in many second-generation antihistamines. This intermediate can be utilized in the synthesis of novel fexofenadine analogues and other H1 receptor antagonists.[9][10][11][12]

-

Neuroscience Research: The ability to readily modify the ester functionality and the piperidine nitrogen allows for the creation of diverse libraries of compounds for screening against various neurological targets.[13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information. The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the development of novel therapeutics. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this important compound, thereby facilitating its successful application in research and development endeavors.

References

- 1. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

An In-depth Technical Guide:

Introduction

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in numerous pharmaceutical agents. As a key intermediate or final product, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for further research, development, or quality control.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple recitation of techniques and instead detail an integrated analytical workflow. The causality behind each experimental choice will be explained, demonstrating how data from multiple spectroscopic techniques are synergistically employed to build a coherent and self-validating structural hypothesis. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

The core principle of structure elucidation is the systematic gathering of distinct, complementary pieces of molecular information. Our investigation will follow a logical progression: first, determining the molecular formula; second, identifying the functional groups present; and finally, assembling the precise atomic connectivity through the carbon-hydrogen framework.

Chapter 1: Foundational Analysis: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before any attempt to map atomic connectivity, we must first know the elemental building blocks at our disposal. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass instruments, HRMS provides a mass measurement with high accuracy and precision, typically to within 5 parts per million (ppm). This allows for the calculation of a unique elemental composition, effectively distinguishing between isobars (molecules with the same nominal mass but different formulas).[1] For a molecule containing nitrogen and oxygen, this capability is critical.

We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" ionization technique ideal for polar molecules like our hydrochloride salt, minimizing fragmentation and maximizing the abundance of the molecular ion.[1]

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: A stock solution of this compound is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v). A dilution is then made to a final concentration of ~1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source is used.

-

Analysis Mode: The analysis is conducted in positive ion mode to detect the protonated molecule [M+H]⁺. The hydrochloride salt will dissociate in solution, and the free base will be protonated.

-

Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500 Da. An internal calibrant (lock mass) is used throughout the acquisition to ensure high mass accuracy.

-

Data Processing: The acquired spectrum is processed to identify the monoisotopic mass of the most abundant ion. This measured mass is then submitted to an elemental composition calculator, using constraints appropriate for the expected molecule (e.g., C: 5-15, H: 10-30, N: 1-2, O: 1-3).

Data Presentation: Expected HRMS Results

The molecular formula for the free base, Ethyl 4-(piperidin-4-yl)butanoate, is C₁₁H₂₁NO₂. The expected data for its protonated form, [C₁₁H₂₂NO₂]⁺, is summarized below.

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₁₁H₂₁NO₂ |

| Analyte Ion | [M+H]⁺ |

| Exact Mass (Calculated) | 199.15723 Da |

| Monoisotopic Mass of Ion | 200.16451 Da |

| Hypothetical Measured Mass | 200.16435 Da |

| Mass Error | < 5 ppm |

The detection of an ion with a mass accurate to within 5 ppm of 200.16451 Da provides strong, trustworthy evidence for the elemental formula C₁₁H₂₁NO₂.

Visualization: HRMS Workflow

Caption: Workflow for Molecular Formula Determination by HRMS.

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, the next logical step is to identify the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose. It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds.[2] Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."[3]

For this compound, we expect to see clear signatures for the ester group (C=O and C-O) and the secondary amine hydrochloride salt (N-H⁺ stretch).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |

| ~2700-2400 (broad) | N-H⁺ Stretch | Secondary Amine Hydrochloride |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1240 and ~1180 | C-O Stretch | Ester |

The presence of a strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl. The very broad and strong absorption in the 2700-2400 cm⁻¹ region is highly characteristic of an amine salt, confirming the hydrochloride form of the molecule.

Visualization: IR Data Interpretation Logic

Caption: Mapping IR peaks to functional groups.

Chapter 3: Mapping the Carbon-Hydrogen Framework via 1D NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity and chemical environment of atoms.[4] ¹H NMR reveals the number of distinct proton environments, their neighboring protons (via spin-spin splitting), and their relative numbers (via integration). ¹³C NMR provides a count of the chemically non-equivalent carbon atoms.[5][6][7]

For our target molecule, the hydrochloride salt form significantly impacts the ¹H NMR spectrum. The proton on the nitrogen atom makes the adjacent piperidine protons diastereotopic and shifts them downfield. We will use a protic solvent like Deuterium Oxide (D₂O) or a polar aprotic solvent like DMSO-d₆ for analysis. D₂O is often preferred for hydrochloride salts as it ensures solubility and allows for the exchange of the acidic N-H⁺ proton, simplifying the spectrum.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a 90° pulse, a sufficient relaxation delay (d1) of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: A standard carbon experiment with proton decoupling (e.g., zgpg30) is run. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The ¹H NMR spectrum is referenced to the residual solvent peak and integrated. The ¹³C spectrum is referenced similarly.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in D₂O)

Predicted ¹H NMR Data

| Label | Structure Fragment | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| a | CH₃ -CH₂-O | ~1.2 | Triplet (t) | 3H |

| b | CH₃-CH₂ -O | ~4.1 | Quartet (q) | 2H |

| c | O=C-CH₂ -CH₂ | ~2.3 | Triplet (t) | 2H |

| d | C-CH₂-CH₂ -CH₂ | ~1.6 | Multiplet (m) | 2H |

| e | CH₂-CH₂-CH₂ -Pip | ~1.5 | Multiplet (m) | 2H |

| f | Pip-CH(ax) | ~1.4 | Multiplet (m) | 2H |

| g | Pip-CH(eq) | ~1.9 | Multiplet (m) | 2H |

| h | Pip-N-CH₂(ax) | ~2.9 | Multiplet (m) | 2H |

| i | Pip-N-CH₂(eq) | ~3.4 | Multiplet (m) | 2H |

| j | Pip-CH -CH₂ | ~1.8 | Multiplet (m) | 1H |

Note: The piperidine ring protons (f, g, h, i) are complex due to chair conformation and protonation. Axial (ax) and equatorial (eq) protons will have different chemical shifts.

Predicted ¹³C NMR Data

| Structure Fragment | Predicted Shift (δ, ppm) |

| CH₃ -CH₂ | ~14 |

| C H₃-C H₂-O | ~61 |

| O=C -CH₂ | ~175 |

| O=C-C H₂ | ~35 |

| C-CH₂-C H₂-CH₂ | ~25 |

| CH₂-CH₂-C H₂-Pip | ~31 |

| Pip-C H | ~38 |

| Pip-C H₂(α to N) | ~45 |

| Pip-C H₂(β to N) | ~30 |

Note: Carbonyl carbons are characteristically found far downfield (>160 ppm).[5][6][7]

Visualization: General NMR Workflow

Caption: Integrated 1D and 2D NMR workflow for structure elucidation.

Chapter 4: Final Assembly and Confirmation via 2D NMR Spectroscopy

Expertise & Experience: While 1D NMR provides the fundamental pieces of the puzzle, 2D NMR experiments provide the crucial connections to assemble them correctly. They are the self-validating system that confirms the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons (H-C-C-H). A cross-peak between two proton signals in a COSY spectrum is definitive proof of their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J-coupling). It allows us to unambiguously assign each proton signal to its corresponding carbon atom.

By combining these two techniques, we can trace the entire carbon-hydrogen framework of the molecule. For example, we can start at the ethyl group's methyl protons (~1.2 ppm), use COSY to find the adjacent methylene protons (~4.1 ppm), and then use HSQC to confirm this methylene is attached to the carbon at ~61 ppm. This process is repeated for the butanoate chain and the piperidine ring, locking every atom into its place.

Visualization: Logic of 2D NMR Connectivity

Caption: Using COSY and HSQC to build the molecular backbone.

Chapter 5: Summary and Final Structural Confirmation

The structure of this compound is definitively confirmed by the convergence of data from all analytical techniques employed.

-

HRMS established the molecular formula of the free base as C₁₁H₂₁NO₂, providing the fundamental atomic composition.

-

FTIR confirmed the presence of key functional groups: an ester (C=O at ~1735 cm⁻¹) and a secondary amine hydrochloride salt (broad N-H⁺ stretch ~2700-2400 cm⁻¹).

-

¹³C NMR showed 9 distinct carbon signals, consistent with the proposed structure's symmetry, including the characteristic downfield ester carbonyl signal (~175 ppm).

-

¹H NMR revealed the specific proton environments, including the ethyl ester pattern (triplet and quartet), the aliphatic butanoate chain, and the complex signals of the protonated piperidine ring.

-

2D NMR (COSY and HSQC) provided the final, unambiguous proof of connectivity, linking all proton and carbon assignments and confirming the attachment of the butanoate chain to the 4-position of the piperidine ring.

This multi-faceted, self-validating approach leaves no ambiguity. The combined evidence overwhelmingly supports the assigned structure of this compound.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.com.pk [chemistry.com.pk]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to Ethyl 4-(piperidin-4-yl)butanoate hydrochloride: A Versatile Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its unique structural and physicochemical properties, including its ability to modulate lipophilicity and engage in crucial hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics, particularly those targeting the Central Nervous System (CNS).[2][3] Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a key exemplar of a versatile piperidine-based building block, offering a synthetically tractable handle for the elaboration of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in contemporary drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 473987-07-4 | [4] |

| Molecular Formula | C₁₁H₂₂ClNO₂ | [5] |

| Molecular Weight | 235.75 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

Synthesis and Mechanistic Insights

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic strategies for piperidine derivatives. Two plausible and efficient routes are outlined below, grounded in well-understood reaction mechanisms.

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

This approach involves the synthesis of the corresponding pyridine derivative, Ethyl 4-(pyridin-4-yl)butanoate, followed by its reduction to the piperidine ring.

Step 1: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate

This intermediate can be prepared through several methods, including transition metal-catalyzed cross-coupling reactions.

Step 2: Catalytic Hydrogenation

The reduction of the pyridine ring to a piperidine is a well-established transformation.[6]

-

Causality behind Experimental Choices: The use of a platinum or rhodium-based catalyst is crucial for the efficient hydrogenation of the aromatic pyridine ring under relatively mild conditions. The acidic medium (HCl in ethanol) serves a dual purpose: it protonates the pyridine nitrogen, enhancing its susceptibility to reduction, and directly yields the desired hydrochloride salt of the product, simplifying the workup procedure.

Experimental Protocol: Catalytic Hydrogenation

-

To a solution of Ethyl 4-(pyridin-4-yl)butanoate (1 equivalent) in ethanol, add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%).

-

Acidify the mixture with a solution of hydrochloric acid in ethanol.

-

Subject the reaction mixture to hydrogenation (H₂ gas, typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Route 2: Alkylation of a Pre-formed Piperidine Scaffold

This strategy involves the direct alkylation of a suitable piperidine precursor with a butanoate side chain.

-

Causality behind Experimental Choices: This nucleophilic substitution reaction relies on the basicity of the piperidine nitrogen. The choice of a suitable leaving group on the butanoate chain (e.g., bromide or iodide) is critical for efficient reaction kinetics. The use of a non-nucleophilic base, such as potassium carbonate, is important to scavenge the acid generated during the reaction without competing in the alkylation.

Experimental Protocol: N-Alkylation

-

To a solution of a suitable piperidine precursor, such as ethyl piperidine-4-carboxylate, in an aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (1.5-2 equivalents).

-

To this suspension, add ethyl 4-bromobutanoate (1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture (typically to 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

-

Collect the solid by filtration and dry under vacuum to obtain this compound.

Applications in Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine ring is a common motif in drugs targeting the central nervous system, and the butanoate ester provides a versatile handle for further chemical modifications.

While direct links to currently marketed drugs are not prominently published, patent literature reveals the utility of such scaffolds in the development of novel therapeutic agents. For instance, derivatives of 4-substituted piperidines are explored as potent analgesics, with some analogues of fentanyl incorporating similar structural motifs.[7] Furthermore, the piperidine scaffold is a key component in the development of selective NMDA receptor antagonists for the treatment of neurodegenerative disorders and chronic pain.[8] The butanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Logical Flow of Application in Drug Discovery

Caption: Synthetic utility in lead optimization.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following techniques are essential for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the piperidine ring protons (a complex multiplet in the range of 1.5-3.5 ppm), and the butanoate chain protons (multiplets between 1.6 and 2.3 ppm). The proton on the nitrogen will likely be broadened and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the ester (around 173 ppm), the O-CH₂ of the ethyl group (around 60 ppm), the carbons of the piperidine ring (in the 30-50 ppm range), and the carbons of the butanoate chain.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice. The spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to the protonated form of ethyl 4-(piperidin-4-yl)butanoate. Common fragmentation patterns would involve the loss of the ethoxy group from the ester and fragmentation of the piperidine ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1730 cm⁻¹). A broad absorption in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretch of the protonated amine (hydrochloride salt). C-H stretching vibrations for the alkyl groups will be observed around 2850-2950 cm⁻¹.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar piperidine derivatives, this compound should be considered an irritant to the skin, eyes, and respiratory tract.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the proven importance of the piperidine scaffold in drug design, makes it a key intermediate for the development of novel therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its successful application in the pursuit of new and improved medicines.

References

- 1. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate|CAS 60943-41-1 [benchchem.com]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 473987-07-4 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 7. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the commercial availability, procurement, and essential quality control (QC) verification of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. As a pivotal chemical intermediate, rigorous validation of this material is paramount to ensure the integrity and reproducibility of downstream synthetic applications.

Introduction & Strategic Importance

This compound (CAS No. 473987-07-4) is a specialized chemical building block featuring a piperidine core.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS) and other biological systems.[1][2] This intermediate serves as a versatile starting material for constructing more complex molecules, enabling the exploration of novel chemical space in drug discovery programs.[1] Its structure, which combines a reactive ester functional group with a nucleophilic secondary amine (in its free base form), allows for a wide range of chemical modifications.

This guide moves beyond a simple catalog listing to provide a framework for strategic sourcing and independent verification, empowering researchers to mitigate risks associated with raw material quality and ensure the success of their research endeavors.

Physicochemical & Handling Profile

The compound is almost exclusively supplied as a hydrochloride salt. This is a deliberate choice by manufacturers to improve the compound's bench stability and enhance its solubility in polar solvents, which simplifies handling and reaction setup.[1] Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 473987-07-4 | [1][3] |

| Molecular Formula | C₁₁H₂₂ClNO₂ | [1][3] |

| Molecular Weight | 235.75 g/mol | [1][3] |

| Canonical SMILES | CCOC(=O)CCCC1CCNCC1.Cl | [1][3] |

| Typical Appearance | White to off-white solid | Manufacturer Data |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |

| GHS Signal Word | Warning | [1][3] |

| Hazard Statements | H315, H319, H335 (Causes skin, serious eye, and respiratory irritation) | [1] |

Manufacturing Context & Synthesis Overview

Understanding the synthetic origin of a chemical intermediate is crucial for anticipating potential impurities. While specific proprietary manufacturing processes vary, a plausible and common synthetic strategy involves the modification of a pre-formed piperidine or pyridine ring system. One conceptual pathway involves the catalytic hydrogenation of a pyridine precursor followed by functional group manipulation to introduce the butanoate side chain.

The diagram below illustrates a generalized workflow. The choice of catalysts, solvents, and purification methods (e.g., crystallization, chromatography) at each stage directly impacts the final purity and impurity profile of the commercial product.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Introduction: The Significance of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride in Modern Drug Discovery

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. The butanoate side chain offers a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the key starting materials and the chemical principles that underpin their selection and transformation.

Strategic Approaches to the Synthesis of the Piperidine Core

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Construction of the butanoate side chain onto a pre-existing pyridine ring, followed by reduction of the pyridine to a piperidine. This is a widely employed and well-documented strategy.

-

Direct cyclization of acyclic precursors to form the substituted piperidine ring. This approach can be more direct but may require more specialized starting materials.

This guide will delve into both strategies, with a primary focus on the more common pyridine-based route.

Route 1: The Pyridine Pathway - A Stepwise Elucidation

This synthetic route is characterized by the initial construction of the ethyl 4-(pyridin-4-yl)butanoate intermediate, which is then subjected to catalytic hydrogenation to yield the desired piperidine derivative.

Key Starting Materials for Route 1

| Starting Material | Chemical Structure | Key Role |

| 4-Vinylpyridine | C7H7N | Provides the pyridine core and an electrophilic center for carbon-carbon bond formation. |

| Diethyl malonate | C7H12O4 | Acts as a nucleophile in a Michael addition to introduce the initial two carbons of the butanoate chain. |

| Platinum(IV) oxide (PtO2) | PtO2 | A common and effective catalyst for the hydrogenation of the pyridine ring. |

| Rhodium on Carbon (Rh/C) | Rh/C | An alternative catalyst for pyridine hydrogenation, often used under milder conditions. |

| Di-tert-butyl dicarbonate (Boc Anhydride) | C10H18O5 | A protecting group for the piperidine nitrogen, preventing side reactions and aiding in purification. |

| Hydrogen Chloride (HCl) in Dioxane | HCl | Used for the deprotection of the Boc group and the formation of the final hydrochloride salt. |

Synthetic Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate via Michael Addition and Decarboxylation

The initial step involves a Michael addition of diethyl malonate to 4-vinylpyridine.[1][2] This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its equivalent.[2] In this case, 4-vinylpyridine acts as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the acidic methylene proton of diethyl malonate to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the vinyl group of 4-vinylpyridine.

The resulting intermediate undergoes saponification and subsequent decarboxylation upon heating in an acidic medium to yield 4-(pyridin-4-yl)butanoic acid. The final esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, furnishes the key intermediate, ethyl 4-(pyridin-4-yl)butanoate.

Experimental Protocol: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate

-

Michael Addition: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of 4-vinylpyridine. The reaction is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Saponification and Decarboxylation: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux to saponify the ester groups. After cooling, the solution is acidified with concentrated hydrochloric acid and heated to reflux to effect decarboxylation.

-

Esterification: The resulting solution containing 4-(pyridin-4-yl)butanoic acid is concentrated under reduced pressure. Anhydrous ethanol and a catalytic amount of concentrated sulfuric acid are added, and the mixture is refluxed for 18 hours.[3]

-

Work-up and Purification: The reaction mixture is cooled, neutralized with a saturated aqueous solution of sodium carbonate, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl 4-(pyridin-4-yl)butanoate. The crude product can be purified by column chromatography.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the pyridine ring to a piperidine is a critical step. Due to the aromaticity of the pyridine ring, this transformation requires a catalyst and a hydrogen source, typically hydrogen gas under pressure.

Choice of Catalyst and Reaction Conditions:

-

Platinum(IV) oxide (PtO2, Adams' catalyst): This is a widely used and effective catalyst for the hydrogenation of pyridines.[4][5][6][7] The reaction is often carried out in an acidic solvent, such as glacial acetic acid or in the presence of hydrochloric acid.[4][8] The acidic conditions protonate the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning by the basic nitrogen atom.[4]

-

Rhodium on Carbon (Rh/C): This catalyst can also be employed for pyridine hydrogenation and may offer advantages in terms of milder reaction conditions.[1][9]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Ethyl 4-(pyridin-4-yl)butanoate is dissolved in glacial acetic acid in a high-pressure hydrogenation vessel.[4] A catalytic amount of PtO2 (typically 5 mol%) is added.[4]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-70 bar).[4][7] The reaction mixture is stirred vigorously at room temperature for 6-10 hours.[4]

-

Work-up and Purification: After the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/GC-MS), the catalyst is removed by filtration through a pad of Celite. The filtrate is carefully neutralized with a base such as sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to give ethyl 4-(piperidin-4-yl)butanoate.

Step 3 (Optional): N-Boc Protection

For many synthetic applications, it is advantageous to protect the secondary amine of the piperidine ring. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions.[10][11]

Experimental Protocol: N-Boc Protection

-

Reaction: Ethyl 4-(piperidin-4-yl)butanoate is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. Triethylamine is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent.

-

Work-up: The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield N-Boc-ethyl 4-(piperidin-4-yl)butanoate.

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the N-Boc protected intermediate with a solution of hydrogen chloride in an organic solvent.[4][5][7][8][9]

Experimental Protocol: Deprotection and Salt Formation

-

Reaction: N-Boc-ethyl 4-(piperidin-4-yl)butanoate is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.[5][9] A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for a few hours.[5][9]

-

Isolation: The completion of the reaction is often indicated by the precipitation of the hydrochloride salt. The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent like diethyl ether, filtered, and dried under vacuum to yield the final product, this compound, as a white solid.

Route 2: Direct Cyclization to Form the Piperidine Ring

An alternative and potentially more convergent approach involves the direct formation of the 4-substituted piperidine ring from acyclic precursors. One such method is the one-step cyclization of a compound with an active methylene group and an N-substituted diethanolamine derivative.[12]

Key Starting Materials for Route 2

| Starting Material | Chemical Structure | Key Role |

| A compound with an active methylene group (e.g., ethyl cyanoacetate) | C5H7NO2 | Provides the C2, C3, and part of the C4 carbons of the piperidine ring. |

| N-substituted diethanolamine diphenyl sulfonate | Varies | Provides the nitrogen and the C5 and C6 carbons of the piperidine ring. |

| Sodium Hydride (NaH) | NaH | A strong base used to deprotonate the active methylene compound. |

Synthetic Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Experimental Protocol: One-Step Cyclization

A detailed protocol for this specific target via this route is less commonly reported in readily available literature. However, a general procedure would involve the slow addition of the active methylene compound to a suspension of sodium hydride in a suitable aprotic solvent like THF. To this, the N-substituted diethanolamine diphenyl sulfonate would be added, and the reaction would be heated to effect cyclization.[12] Subsequent functional group transformations would be necessary to arrive at the final product.

Conclusion: A Versatile Intermediate Accessible Through Multiple Synthetic Avenues

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The pyridine-based route, involving the initial construction of the butanoate side chain followed by catalytic hydrogenation, is a robust and widely documented approach. The direct cyclization method offers a more convergent pathway but may require more specialized precursors. A thorough understanding of the key starting materials and the underlying chemical principles of each synthetic step is paramount for the successful and efficient production of this important pharmaceutical intermediate.

References

- 1. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride: Mechanism and Praxis

Abstract: This technical guide provides an in-depth examination of a robust and widely employed synthetic route for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a valuable piperidine-containing building block in modern drug discovery. The synthesis is presented as a two-stage process: (1) the formation of the precursor, Ethyl 4-(pyridin-4-yl)butanoate, via Fischer-Speier esterification, and (2) the core transformation involving the catalytic hydrogenation of the pyridine ring to the desired piperidine, followed by salt formation. This document elucidates the underlying reaction mechanisms, explains the causal relationships behind critical experimental choices, and provides detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Piperidine Scaffold